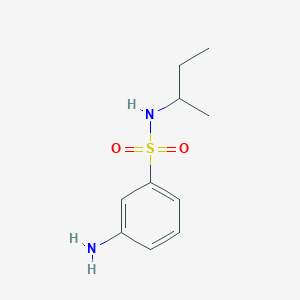

3-amino-N-(butan-2-yl)benzene-1-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-N-butan-2-ylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2S/c1-3-8(2)12-15(13,14)10-6-4-5-9(11)7-10/h4-8,12H,3,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUVQEBMZBSDXLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NS(=O)(=O)C1=CC=CC(=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Structure, Conformation, and Spectroscopic Insights for Research Applications

Conformational Analysis and Energy Landscapes

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and conformational flexibility. Conformational analysis aims to identify the stable low-energy conformations of a molecule and to understand the energy barriers between them. nih.govmdpi.com For benzenesulfonamide (B165840) derivatives, the orientation of the sulfonamide group relative to the benzene (B151609) ring is a key conformational feature. nih.govmdpi.comnih.gov

Rotational spectroscopy, combined with high-level quantum chemical calculations, is a powerful tool for determining the precise geometric structure of molecules in the gas phase, free from solvent or crystal packing effects. nih.govmdpi.com Such studies on benzenesulfonamide and its simple derivatives have revealed that the most stable conformation often features the S-N bond perpendicular to the plane of the benzene ring. nih.govmdpi.comnih.gov

In many unsubstituted or para-substituted benzenesulfonamides, the lowest energy conformation is one where the amino group of the sulfonamide is perpendicular to the benzene ring, with the hydrogens of the amino group eclipsing the sulfonyl oxygens. nih.govmdpi.com However, the presence of substituents, particularly in the ortho position, can significantly alter the conformational landscape. nih.govmdpi.com For example, an ortho-methyl group can lead to a gauche orientation of the amino group due to weak attractive interactions between the nitrogen lone pair and the methyl hydrogens. nih.gov

Computational methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are used to calculate the relative energies of different conformers, providing insight into the potential energy surface of the molecule. nih.govnih.gov These calculations can predict the energy differences between eclipsed and staggered rotamers of the sulfonamide group, as well as the influence of other substituents on conformational preference. nih.gov

The following interactive table provides a representative example of the calculated relative energies for different conformers of a substituted benzenesulfonamide, illustrating the energetic landscape of such a molecule.

| Conformer | Description of Orientation | Relative Energy (kJ/mol) - B3LYP | Relative Energy (kJ/mol) - MP2 |

|---|---|---|---|

| Eclipsed | Amino group hydrogens eclipse sulfonyl oxygens | 0.00 | 0.00 |

| Staggered | Amino group hydrogens are staggered relative to sulfonyl oxygens | 2.74 | 1.24 |

Computational Chemistry and Molecular Modeling of 3 Amino N Butan 2 Yl Benzene 1 Sulfonamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of molecules. For aminobenzenesulfonamide derivatives, DFT studies have been used to determine optimized molecular geometries, including bond lengths and angles. indexcopernicus.comresearchgate.net These calculations also help in understanding the electronic landscape of the molecule through the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy gap between HOMO and LUMO is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity. Furthermore, Molecular Electrostatic Potential (MEP) maps, generated through these calculations, reveal the electron density distribution and are crucial for predicting sites susceptible to electrophilic and nucleophilic attack. indexcopernicus.com For related aminobenzenesulfonamides, MEP analysis has identified negative regions around the oxygen and nitrogen atoms of the sulfonamide group, indicating these as likely sites for interaction with electrophiles. indexcopernicus.com

Table 1: Calculated Quantum Chemical Properties for a Representative Aminobenzenesulfonamide

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| Energy Gap (HOMO-LUMO) | 5.3 eV |

| Dipole Moment | 4.5 D |

| Note: These values are representative for a generic 3-aminobenzenesulfonamide (B1265440) and may differ for the specific N-(butan-2-yl) derivative. Data is illustrative and based on general findings in the literature. |

Molecular Docking Simulations with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rjb.ro This method is widely used in drug discovery to understand how a potential drug molecule (ligand) might interact with a biological target, typically a protein.

Ligand-Protein Interaction Prediction and Binding Mode Analysis

For sulfonamide derivatives, molecular docking studies have been conducted to explore their binding modes with various enzymes, such as carbonic anhydrases and penicillin-binding proteins. rjb.ronih.gov These simulations can predict the binding affinity and identify the key amino acid residues involved in the interaction. The analysis of these interactions often reveals the formation of hydrogen bonds, hydrophobic interactions, and other non-covalent bonds that stabilize the ligand-protein complex. For instance, the sulfonamide group is a well-known zinc-binding group in carbonic anhydrase inhibitors. nih.gov

Identification of Key Binding Hotspots

Through the analysis of docked poses, researchers can identify "hotspots" within the binding site of a protein – regions that are crucial for ligand recognition and binding. Understanding these hotspots is vital for the rational design of more potent and selective inhibitors. For various benzenesulfonamide (B165840) derivatives, docking studies have consistently shown the importance of specific amino acid residues in forming stable complexes, guiding further chemical modifications to enhance binding. nih.gov

Molecular Dynamics Simulations for Conformational Stability and Dynamics in Biological Systems

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms and molecules over time, providing insights into the conformational stability of the ligand and the protein-ligand complex in a biological environment. For related compounds, MD simulations have been used to study the self-assembly of benzene-1,3,5-tricarboxamides, which share some structural similarities with the benzene (B151609) ring of the target compound. researchgate.net These simulations can reveal how the molecule behaves in solution and how its conformation might change upon binding to a target.

Quantitative Structure-Activity Relationship (QSAR) Studies for Derivative Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For benzenesulfonamide derivatives, QSAR studies have been successfully employed to model their inhibitory activity against enzymes like carbonic anhydrase II. nih.gov These models often use various molecular descriptors, such as topological indices and hydrophobic parameters (logP), to predict the activity of new, unsynthesized derivatives. nih.gov The development of predictive QSAR models can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted potency. mdpi.com

Table 2: Example of Descriptors Used in QSAR Models for Sulfonamides

| Descriptor Type | Example | Relevance |

| Topological | Wiener Index | Describes molecular branching and size |

| Electronic | Dipole Moment | Relates to polar interactions |

| Hydrophobic | logP | Indicates partitioning between aqueous and lipid phases |

| This table provides examples of descriptor types commonly used in QSAR studies. |

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for novel compounds that match the model, a process known as virtual screening. This approach has been widely used in the discovery of new inhibitors for various targets. For sulfonamide-containing compounds, pharmacophore models can be built based on the known interactions with their biological targets, facilitating the discovery of new derivatives with potentially improved properties.

Biological Target Interactions and Mechanistic Investigations of 3 Amino N Butan 2 Yl Benzene 1 Sulfonamide

Enzyme Inhibition and Activation Profiles (e.g., Carbonic Anhydrase Isozymes, Acetylcholinesterase, Butyrylcholinesterase, Lipoxygenase)

Derivatives of the aminobenzenesulfonamide structure are well-documented as potent inhibitors of several key enzyme families. Their activity is highly dependent on the specific substitution patterns on the aromatic ring and the sulfonamide nitrogen.

In Vitro Enzyme Kinetic Studies

Carbonic Anhydrase (CA) Inhibition

Benzenesulfonamides are classic inhibitors of carbonic anhydrases, metalloenzymes that catalyze the reversible hydration of carbon dioxide. The primary sulfonamide moiety (-SO₂NH₂) is crucial for this activity, as the deprotonated anion (SO₂NH⁻) coordinates to the Zn(II) ion in the enzyme's active site, displacing the zinc-bound water molecule or hydroxide (B78521) ion and disrupting the catalytic cycle. Kinetic studies have characterized the inhibition constants (Kᵢ) for a vast number of derivatives against various CA isoforms. For example, a series of novel benzenesulfonamide (B165840) derivatives showed potent inhibitory activity against human (h) CA isoforms II, IX, and XII, with Kᵢ values in the low nanomolar range. nih.gov Similarly, studies on sulfonamides against the β-CA from Entamoeba histolytica (EhiCA) identified inhibitors with Kᵢs as low as 36–89 nM. nih.gov

Cholinesterase (AChE and BChE) Inhibition

Certain sulfonamide derivatives have been developed as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for regulating acetylcholine (B1216132) levels. A study of N,2-diphenyl-2-(phenylsulfonamido)acetamide derivatives found them to be active against BChE, with IC₅₀ values as low as 7.331 µM. nih.gov Kinetic analysis revealed that these compounds displayed a non-competitive mode of inhibition. nih.gov Another series of sulfonamide-based carbamates also showed potent BChE inhibition, with some derivatives being nine-fold more effective than the standard drug rivastigmine. nih.gov

Lipoxygenase (LOX) Inhibition

Lipoxygenases are iron-containing enzymes involved in the metabolism of polyunsaturated fatty acids to produce inflammatory mediators. acs.orgnih.gov Derivatives of 4-aminobenzenesulfonamide have been identified as potent inhibitors of 12-lipoxygenase (12-LOX). nih.govacs.org Optimized compounds from this class exhibit nanomolar potency. nih.govacs.org Other studies on N- and O-alkylated 4-(toluene-4-sulfonylamino)-benzoic acids also demonstrated good lipoxygenase inhibitory activities, with IC₅₀ values ranging from 15.8 to 91.7 µM. nih.gov

Table 1: In Vitro Enzyme Inhibition Data for Representative Aminobenzenesulfonamide Derivatives

| Compound Class | Target Enzyme | Inhibition Value (Kᵢ / IC₅₀) | Reference |

| Benzenesulfonamide derivative (1i) | hCA II | Kᵢ = 9.4 nM | nih.gov |

| Benzenesulfonamide derivative (1i) | hCA IX | Kᵢ = 5.6 nM | nih.gov |

| Benzenesulfonamide derivative (1i) | hCA XII | Kᵢ = 6.3 nM | nih.gov |

| 4-Hydroxymethyl-benzenesulfonamide | EhiCA | Kᵢ = 36 nM | nih.gov |

| N,2-diphenyl-2-(phenylsulfonamido)acetamide (30) | BChE | IC₅₀ = 7.331 µM | nih.gov |

| Sulfonamide-based carbamate (B1207046) (5k) | BChE | IC₅₀ = 4.33 µM | nih.gov |

| 4-(Toluene-4-sulfonylamino)-benzoic acid deriv. (4m) | Lipoxygenase | IC₅₀ = 15.8 µM | nih.gov |

| 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide deriv. | 12-Lipoxygenase | nM potency | nih.gov |

Identification of Target Isoforms and Selectivity Profiling

A significant focus of research on sulfonamide inhibitors has been achieving selectivity for specific enzyme isoforms to enhance therapeutic efficacy and reduce off-target effects.

Carbonic Anhydrase Isoform Selectivity

There are 15 human CA isoforms, and developing isoform-selective inhibitors is a major goal. nih.gov The "tail approach" in drug design, which involves adding substituents to the sulfonamide scaffold that interact with unique amino acid residues at the entrance of the active site cavity, has been particularly successful. nih.gov For instance, certain benzenesulfonamides show potent inhibition of tumor-associated isoforms hCA IX and XII while being less active against the ubiquitous cytosolic isoforms hCA I and II. nih.govacs.org Studies have identified compounds with significant selectivity for the protozoan CA (EhiCA) over human CA isoforms, which is promising for developing novel antimicrobial agents. nih.gov

Cholinesterase Selectivity

While AChE and BChE share structural similarities, differences in their active sites, particularly the size of the acyl-binding pocket, allow for the design of selective inhibitors. Many recently developed sulfonamide-based inhibitors show strong preferential inhibition of BChE over AChE. nih.gov For example, benzyl (B1604629) {(2S)-1-[(2-methoxybenzyl)sulfamoyl]-4-methylpentan-2-yl}carbamate demonstrated a very high selectivity index (SI) of 33.71 for BChE. nih.gov

Table 2: Selectivity Profiles of Representative Sulfonamide Derivatives

| Compound Class | Target 1 | Inhibition (Kᵢ) | Target 2 | Inhibition (Kᵢ) | Selectivity | Reference |

| Tetrafluorobenzenesulfonamides | hCA IX | 1.5 - 38.9 nM | hCA I | 41.5 - 1500 nM | Selective for hCA IX | acs.org |

| Tetrafluorobenzenesulfonamides | hCA XII | 0.8 - 12.4 nM | hCA II | 30.1 - 755 nM | Selective for hCA XII | acs.org |

| 4-Hydroxymethyl-benzenesulfonamide | EhiCA | 36 nM | hCA I/II | Moderate-Weak | Selective for EhiCA | nih.gov |

| Sulfonamide-based carbamate (5k) | BChE | IC₅₀ = 4.33 µM | AChE | IC₅₀ > 100 µM | BChE selective (SI=33.71) | nih.gov |

Molecular Mechanism of Action Studies

Beyond direct enzyme inhibition, investigations have delved into the broader molecular mechanisms through which these compounds exert their effects in cellular environments and their ability to bind to other critical protein targets like G-protein coupled receptors.

Pathway Modulation in Cellular Models (non-human cell lines)

The biological effects of aminobenzenesulfonamide derivatives often stem from their ability to modulate specific cellular signaling pathways. One extensively studied sulfonamide, indisulam (B1684377) (E7070), has been shown to arrest the cell cycle in the G1 phase. researchgate.net Flow cytometric analyses in human non-small cell lung cancer cell lines (A549) demonstrated that the compound causes an increase in the G0/G1 population and a decrease in the S phase population. researchgate.net Another study on novel sulfonamide analogues of the natural product cryptopleurine (B1669640) found that the lead compound induced G0/G1 cell cycle arrest in a concentration-dependent manner in human Caki-1 renal cancer cells. acs.org

Furthermore, derivatives of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide, which inhibit 12-LOX, were shown to modulate downstream pathways in cellular models. These compounds effectively inhibit PAR-4 induced aggregation and calcium mobilization in human platelets and reduce the production of the signaling molecule 12-HETE in β-cells. nih.govacs.org

Investigation of Receptor Binding Affinity (e.g., Endothelin Receptors)

Endothelin receptors (ETA and ETB) are G-protein coupled receptors that mediate the effects of the potent vasoconstrictor peptide endothelin-1 (B181129) and are implicated in various cardiovascular diseases. nih.govcam.ac.uk Sulfonamide-based structures have proven to be a rich source of endothelin receptor antagonists.

The substitution of a benzenesulfonamide at the ortho position led to the discovery of biphenylsulfonamides as a novel class of potent and selective endothelin-A (ETA) antagonists. nih.gov These compounds bind with high affinity to the ETA receptor, with IC₅₀ values in the low nanomolar range, while showing significantly lower affinity for the ETB receptor. nih.govnih.gov For instance, CGS 31398, a dipeptide sulfonamide, inhibited [¹²⁵I]ET-1 binding to human ETA and ETB receptors expressed in Chinese hamster ovary (CHO) cells with IC₅₀ values of 0.26 nM and 0.12 nM, respectively, demonstrating potent dual-receptor binding affinity. nih.gov The selectivity of sulfonamide-based antagonists for the ETA receptor can be substantial, reaching over 200-fold in cloned receptor cell systems. researchgate.net

Structure-Activity Relationship (SAR) Studies of 3-amino-N-(butan-2-yl)benzene-1-sulfonamide Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of aminobenzenesulfonamide derivatives against their biological targets.

Endothelin Receptor Antagonists

For biphenylsulfonamide ETA antagonists, SAR studies have revealed key structural requirements. A hydrophobic group, such as isobutyl or isopropoxyl, at the 4'-position of the pendant phenyl ring was found to be optimal for binding. nih.gov Furthermore, the introduction of an amino group at the 2'-position led to analogues with improved ETA binding affinity and functional activity. nih.gov The combination of these optimal substitutions resulted in highly potent and orally active antagonists. nih.gov

Lipoxygenase Inhibitors

In the 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide series of 12-LOX inhibitors, the 2-hydroxy group on the benzyl moiety was found to be essential for activity. acs.org Modifications at other positions revealed that a 3-chloro substituent maintained comparable activity, while electron-donating or larger groups were detrimental. On the other sulfonamide-bearing phenyl ring, small halogen substitutions (chloro, bromo) at the 4-position relative to the sulfonamide group unexpectedly improved activity, whereas methoxy, amino, or nitro groups resulted in a drastic loss of potency. acs.org

Carbonic Anhydrase Inhibitors

For CA inhibitors, SAR is well-established. The unsubstituted sulfonamide group (-SO₂NH₂) is essential for the primary binding to the zinc ion. acs.org Selectivity among isoforms is achieved by modifying the "tail" portion of the molecule. These tails can form additional hydrogen bonds or hydrophobic interactions with amino acid residues that differ between the various CA isoforms, thereby conferring selectivity. nih.gov

Cholinesterase Inhibitors

SAR studies on sulfonamide-based BChE inhibitors have shown that the nature of the substituents significantly influences activity and selectivity. In a series of N,2-diphenyl-2-(phenylsulfonamido)acetamide derivatives, specific substitutions on the phenyl rings were critical for achieving high potency against BChE. nih.gov For sulfonamide-based carbamates, the structure of the side chain and the aryl group attached to the sulfamoyl nitrogen were key determinants of BChE inhibition and selectivity over AChE. nih.gov

Impact of Butan-2-yl Substitution on Activity and Selectivity

The substituent attached to the sulfonamide nitrogen atom plays a pivotal role in defining the interaction of the molecule with its biological target. While primary sulfonamides (with an unsubstituted -SO₂NH₂) are classic zinc-binding groups in metalloenzyme inhibitors like carbonic anhydrase inhibitors, N-alkylation to form secondary sulfonamides significantly alters the compound's properties.

The introduction of a butan-2-yl group imparts several key characteristics:

Steric Bulk and Chirality: The butan-2-yl group is a branched, chiral substituent. Its size and three-dimensional shape can influence how the inhibitor fits into the active site of a target protein. In many enzymes, the active site is flanked by specific sub-pockets. A bulky N-substituent may occupy one of these pockets, leading to enhanced affinity and, critically, selectivity. For instance, in matrix metalloproteinase inhibitors (MMPIs), N-substituents on sulfonamido-based compounds can project into the S2' pocket of the enzyme, and variations in this group can modulate potency and selectivity across different MMP isoforms.

Hydrophobicity: The alkyl nature of the butan-2-yl group increases the lipophilicity of the molecule compared to a primary sulfonamide. This can enhance binding to hydrophobic pockets within a target's active site and also affects the compound's pharmacokinetic properties, such as membrane permeability and metabolic stability.

Modification of Binding Kinetics: The presence of an N-substituent can alter the fundamental mechanism of inhibition. Studies on carbonic anhydrase inhibitors have shown that while primary sulfonamides are typically noncompetitive inhibitors, N-alkylated versions, such as N-methylacetazolamide, can act as competitive inhibitors. nih.gov This suggests that the N-substituent may interfere with substrate binding directly, shifting the kinetic profile of the interaction.

While direct structure-activity relationship (SAR) data for the N-(butan-2-yl) group on a 3-aminobenzenesulfonamide (B1265440) core is not extensively documented in publicly available literature, research on related N-substituted sulfonamides provides valuable insights. For example, studies on a series of N-substituted N-arylsulfonamido d-valines as MMPIs demonstrated that even large moieties, such as fluorescein, could be attached to the sulfonamide nitrogen without abolishing activity, indicating that this position is often solvent-exposed and amenable to modification for tuning properties. nih.gov

The table below illustrates how N-substitution can be tolerated in a different sulfonamide series, highlighting the potential for this position to accept bulky groups, a category the butan-2-yl moiety falls into.

| Compound Lead | N-Substituent | IC₅₀ for MMP-2 (nM) | Comment |

|---|---|---|---|

| Lead Structure 1 | -H | 16 ± 2 | Primary sulfonamide nitrogen. |

| Analogue A | -(CH₂)₃-N₃ | 20 ± 3 | Introduction of an alkyl azide (B81097) maintains high potency. nih.gov |

| Analogue B | -TEG-Fluorescein | 31 ± 4 | Attachment of a very large fluorescent probe is well-tolerated, suggesting the N-substituent projects into a large or solvent-exposed region. nih.gov |

This table is illustrative, based on data from related N-substituted sulfonamide inhibitors to show the principle of N-substitution tolerance. nih.gov TEG = Tetraethylene glycol.

Role of the 3-Amino Group in Biological Interactions

The position of substituents on the aromatic ring is a critical determinant of a benzenesulfonamide's biological activity. An amino group at the meta-position (C-3) has a profound influence on the molecule's electronic properties and its ability to form specific interactions.

Electronic Effects: The amino group (-NH₂) is a strong electron-donating group through resonance. This increases the electron density of the aromatic ring and can influence the acidity (pKa) of the sulfonamide nitrogen. This modulation can affect the strength of the sulfonamide's interaction with key residues or metal ions in an enzyme's active site.

Hydrogen Bonding: The 3-amino group provides a hydrogen bond donor functionality. This allows it to form specific, directional hydrogen bonds with amino acid residues (e.g., aspartate, glutamate, or backbone carbonyls) in a protein's binding site, which can significantly contribute to binding affinity and selectivity.

Vector for Derivatization: The amino group serves as a convenient chemical handle for synthetic modification. It can be acylated, alkylated, or used to build more complex "tail" structures that can probe additional regions of the target's active site. This "tail approach" is a common strategy to enhance isoform selectivity. For instance, in a series of 3-aminobenzenesulfonamide derivatives, the amino group was modified to incorporate ureas, thioureas, and cyclic amines, leading to compounds with significant anti-candidal activity. ju.edu.jo

Research on metallo-β-lactamase (MβL) inhibitors has specifically highlighted the favorability of the meta-substitution pattern. A study systematically comparing ortho-, meta-, and para-substituted benzenesulfonamides found that the meta-substituted derivatives were the most potent inhibitors of the MβL ImiS. nih.gov This suggests that for certain targets, the geometry of the meta-position allows for an optimal orientation of the substituent to engage in favorable interactions within the active site.

The following table summarizes inhibition data for a series of benzenesulfonamides targeting the metallo-β-lactamase ImiS, demonstrating the superior activity of the meta-substituted scaffold.

| Substituent R at meta-position (3-position) | IC₅₀ (µM) | Substituent R at para-position (4-position) | IC₅₀ (µM) |

|---|---|---|---|

| -NHCO(4-F-Ph) | 0.11 | -NHCO(4-F-Ph) | > 50 |

| -NHCO(4-Cl-Ph) | 0.25 | -NHCO(4-Cl-Ph) | > 50 |

| -NHCO(Ph) | 0.86 | -NHCO(Ph) | > 50 |

Data synthesized from a study on meta-substituted benzenesulfonamide inhibitors, highlighting the critical role of the meta-position for activity against this specific target. nih.gov

Influence of Aromatic Ring Substitutions on Target Binding

Beyond the 3-amino group, additional substitutions on the aromatic ring provide another layer of modulation for tuning the affinity and selectivity of benzenesulfonamide-based inhibitors. These substitutions exert their effects through a combination of steric, electronic, and hydrophobic interactions.

Electronic Modulation: The nature of the substituent—whether it is electron-donating (e.g., -CH₃, -OCH₃) or electron-withdrawing (e.g., -Cl, -CF₃, -NO₂)—alters the electron density of the aromatic ring and the acidity of the sulfonamide group. Electron-withdrawing groups can increase the acidity of the sulfonamide NH, potentially strengthening its interaction with the zinc ion in metalloenzymes. Conversely, electron-donating groups can enhance π-π or cation-π interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the active site. vu.nl

Steric and Hydrophobic Interactions: Substituents can be chosen to fit into specific pockets of the enzyme active site. Small, hydrophobic substituents like halogens or methyl groups may be accommodated in small, nonpolar pockets, while larger groups can be used to access deeper or wider regions. This is a key strategy for achieving selectivity between closely related enzyme isoforms, which often differ by only a few amino acids lining the active site. For example, SAR studies of benzenesulfonamide-based inhibitors of influenza hemagglutinin showed that small hydrophobic groups at the meta-position (relative to another substituent) were highly favorable for potency. nih.gov In another study on Keap1-Nrf2 protein-protein interaction inhibitors, electron-donating groups on the benzenesulfonyl moieties were found to be more potent than electron-withdrawing groups. nih.gov

The table below presents SAR data for a series of anti-influenza benzenesulfonamide analogues, illustrating how different substitutions on a phenyl ring impact biological activity.

| Compound Analogue | Substitution Pattern (R₁, R₂) | Antiviral Potency (EC₅₀, µM) |

|---|---|---|

| 15 | H, H | > 50 |

| 17 | 3-Cl, H | 0.057 |

| 20 | 3-CF₃, H | 0.042 |

| 22 | 3-Cl, 4-F | 0.019 |

| 23 | 3-CF₃, 4-Cl | 0.018 |

| 24 | 3-CN, H | 0.25 |

| 28 | 3-SO₂NH₂, H | 0.21 |

Data adapted from Liu et al., demonstrating the potent effect of small, electron-withdrawing groups at the meta-position of a substituted phenyl ring for antiviral activity. nih.gov

Advanced Analytical Methodologies for Research on 3 Amino N Butan 2 Yl Benzene 1 Sulfonamide

High-Resolution Chromatographic Techniques for Purity Assessment and Complex Mixture Analysis (e.g., UHPLC, HPLC)

High-resolution chromatographic techniques such as HPLC and UHPLC are indispensable for assessing the purity of "3-amino-N-(butan-2-yl)benzene-1-sulfonamide" and for its quantification in complex research samples. These methods offer the high resolution and sensitivity required to separate the target analyte from impurities and other components in the matrix.

The separation is typically achieved on a reversed-phase column, such as a C18 column. The mobile phase often consists of a mixture of an aqueous component, frequently with a pH modifier like formic acid to improve peak shape, and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is commonly employed to ensure the efficient elution of all compounds of interest.

Due to the presence of a chiral center in the butan-2-yl group, "this compound" exists as a pair of enantiomers. The separation of these enantiomers is critical as they may exhibit different biological activities. This can be achieved using chiral chromatography, which employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs are often effective for the resolution of chiral amines and related compounds. mdpi.comnih.gov Supercritical fluid chromatography (SFC) has also emerged as a powerful technique for chiral separations, often providing faster and more efficient results than traditional HPLC. nih.govshimadzu.com

Table 1: Illustrative HPLC/UHPLC Parameters for the Analysis of Aminobenzenesulfonamide Derivatives

| Parameter | HPLC | UHPLC |

| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic acid in Water | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Gradient | 5% to 95% B in 15 min | 5% to 95% B in 5 min |

| Flow Rate | 1.0 mL/min | 0.4 mL/min |

| Column Temp. | 30 °C | 40 °C |

| Detection | UV at 254 nm | UV at 254 nm |

| Injection Vol. | 10 µL | 2 µL |

This table presents typical starting parameters for method development, which would require optimization for the specific analysis of "this compound".

Mass Spectrometry-Based Methods for Metabolite Identification and Quantification in Biological Matrices (in vitro/ex vivo, non-human)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the identification and quantification of metabolites of "this compound" in non-human biological matrices from in vitro or ex vivo studies. ijpras.comnih.gov This technique offers high sensitivity and selectivity, allowing for the detection of trace levels of metabolites in complex samples such as liver microsomes or hepatocytes. frontiersin.orgadmescope.com

The development of a robust LC-MS/MS method is critical for accurate metabolite analysis. This involves optimizing both the chromatographic separation and the mass spectrometric detection. journalofchemistry.orgnih.govscielo.br

For the LC separation, a reversed-phase C18 column is commonly used with a gradient elution of water and acetonitrile, both containing a small amount of formic acid to promote protonation of the analyte and improve ionization efficiency.

For the MS detection, a triple quadrupole mass spectrometer is often employed, operating in multiple reaction monitoring (MRM) mode for quantification. journalofchemistry.orgscielo.br This involves selecting a specific precursor ion (the protonated molecule of the analyte) and a specific product ion (a fragment of the precursor ion) to monitor. This highly selective detection method minimizes interference from the biological matrix. High-resolution mass spectrometry (HRMS) is invaluable for the identification of unknown metabolites, as it provides highly accurate mass measurements that can be used to determine the elemental composition of the molecules. ijpras.comnih.gov

Table 2: Example MRM Transitions for Hypothetical Metabolites of this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Parent Compound | 245.1 | 156.1 | 20 |

| Hydroxylated Metabolite | 261.1 | 172.1 | 22 |

| N-dealkylated Metabolite | 189.1 | 108.1 | 25 |

Note: These are hypothetical values and would need to be determined experimentally.

In many research scenarios, it is necessary to analyze for multiple sulfonamides simultaneously. Multi-residue methods using LC-MS/MS have been developed for the detection of a wide range of sulfonamides in various matrices. jfda-online.comresearchgate.netfao.org These methods typically employ a generic sample preparation procedure followed by a fast LC separation and MS/MS detection using a scheduled MRM approach, where the instrument only monitors for specific transitions at the expected retention time of each analyte. This allows for the analysis of a large number of compounds in a single run without compromising sensitivity.

Advanced Sample Preparation Techniques (e.g., QuEChERS, Solid Phase Extraction for complex matrices)

Effective sample preparation is crucial for the successful analysis of "this compound" in complex biological matrices. The goal is to remove interfering substances such as proteins, lipids, and salts that can suppress the MS signal or damage the analytical column, while efficiently extracting the analyte of interest.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a sample preparation technique that has gained popularity for the analysis of veterinary drug residues, including sulfonamides, in food and biological samples. nih.govrsc.orgresearchgate.netscielo.brresearchgate.net The method involves an initial extraction with an organic solvent (typically acetonitrile), followed by a partitioning step using salts to separate the organic and aqueous layers. A subsequent dispersive solid-phase extraction (d-SPE) step is then used for cleanup, where a sorbent such as primary secondary amine (PSA) is added to the extract to remove interfering compounds.

Solid Phase Extraction (SPE) is another widely used technique for the cleanup and pre-concentration of sulfonamides from complex matrices. mdpi.comnih.govnih.govresearchgate.net SPE cartridges containing a specific sorbent material are used to selectively retain the analyte while allowing interfering compounds to pass through. The analyte is then eluted with a small volume of a strong solvent. The choice of sorbent depends on the properties of the analyte and the matrix. For sulfonamides, reversed-phase (e.g., C18) or ion-exchange sorbents are commonly used.

Table 3: Comparison of Sample Preparation Techniques

| Technique | Advantages | Disadvantages |

| QuEChERS | High throughput, low solvent consumption, simple procedure. | May not be suitable for all matrices, optimization of sorbents may be required. |

| Solid Phase Extraction (SPE) | High selectivity, good for trace analysis, can be automated. | Can be more time-consuming and expensive than QuEChERS, method development can be complex. |

Derivatization, Analog Design, and Lead Optimization Strategies Based on 3 Amino N Butan 2 Yl Benzene 1 Sulfonamide

Rational Design of Structural Analogues to Modulate Biological Activity

Rational drug design involves the iterative modification of a lead compound to understand its structure-activity relationship (SAR) and improve its biological profile. For 3-amino-N-(butan-2-yl)benzene-1-sulfonamide, this can be approached by systematically altering its three main components: the aminophenyl ring, the sulfonamide linker, and the N-(butan-2-yl) group.

One of the most common strategies applied to benzenesulfonamides is the "tail approach". nih.govresearchgate.net This method involves attaching various chemical moieties to the free amino group (the "head," which typically binds to the target, such as the zinc ion in carbonic anhydrases) to modulate physico-chemical properties and achieve isoform selectivity. nih.gov For instance, derivatization of the 3-amino group could involve acylation, alkylation, or transformation into Schiff bases, ureas, or more complex heterocyclic systems. nih.gov These modifications can introduce new hydrogen bond donors/acceptors, alter lipophilicity, and create new interactions with the target protein.

Modifications to the N-(butan-2-yl) "tail" can also significantly impact activity. Varying the alkyl chain length, introducing cyclic structures, or incorporating polar functional groups can fine-tune the compound's fit within a binding pocket and affect its absorption, distribution, metabolism, and excretion (ADME) profile.

The table below illustrates potential structural modifications and their rationale in the context of designing analogues of this compound.

| Molecular Component | Modification Strategy | Rationale for Biological Activity Modulation | Potential Analogue Class |

| 3-Amino Group (Head) | Acylation, Sulfonylation | Introduce hydrogen bonding groups, alter electronic properties. | N-Acylbenzenesulfonamides |

| Diazotization followed by coupling | Create extended conjugated systems for new binding interactions. | Azobenzenesulfonamides | |

| Condensation with aldehydes/ketones | Form Schiff bases, which can be further reduced or cyclized. | Imine- and Amine-derivatives | |

| N-(butan-2-yl) Group (Tail) | Variation of alkyl substituent | Modulate lipophilicity and steric interactions in the binding site. | N-Alkyl/N-Cycloalkyl benzenesulfonamides |

| Introduction of functional groups | Enhance solubility and introduce specific interactions (e.g., hydroxyl, carboxyl). | Functionalized N-Alkyl benzenesulfonamides | |

| Replacement with aromatic/heterocyclic rings | Explore pi-stacking interactions and access new binding regions. | N-Aryl/N-Heteroaryl benzenesulfonamides | |

| Benzenesulfonamide (B165840) Core | Altering substitution pattern | Change the orientation of functional groups (e.g., moving the amino group to the 4-position). | 4-Aminobenzenesulfonamide analogues |

Studies on related aminobenzenesulfonamides have demonstrated that such modifications can lead to potent and selective inhibitors of various enzymes, including carbonic anhydrases (CAs), which are implicated in diseases like cancer and glaucoma. nih.gov For example, the design of dual-tail analogues of the CA inhibitor SLC-0111 led to compounds with nanomolar potency against tumor-associated isoforms hCA IX and XII. nih.gov

Scaffold Hopping and Bioisosteric Replacement Approaches

Scaffold hopping is a powerful strategy in medicinal chemistry used to identify structurally novel compounds that retain the biological activity of the original lead by mimicking its key pharmacophoric features. This approach is valuable for navigating patent landscapes, improving physicochemical properties, and overcoming ADME/Tox issues associated with the original scaffold. digitellinc.com

For this compound, a scaffold hopping approach could involve replacing the central aminobenzene ring with other cyclic systems while maintaining the crucial spatial arrangement of the sulfonamide moiety and the N-alkyl group. For example, the benzenesulfonamide core could be replaced with scaffolds such as indoline-5-sulfonamide, which has been explored for the design of novel CA inhibitors. researchgate.net

Bioisosteric replacement is a related concept where one functional group is exchanged for another with similar steric and electronic properties. This can lead to improved potency, selectivity, or metabolic stability.

Key bioisosteric replacements applicable to this compound could include:

Sulfonamide Group (SO₂NH): Replacement with a carboxamide (CONH) or a reversed sulfonamide (NHSO₂) to alter hydrogen bonding capabilities and chemical stability.

Phenyl Ring: Replacement with bioisosteric heterocycles like pyridine (B92270), thiophene, or pyrazole. This can significantly alter the compound's polarity, solubility, and metabolic profile. For instance, replacing a phenyl ring with a pyridyl or pyrimidyl ring has been shown to improve metabolic stability.

Amino Group (NH₂): Replacement with a hydroxyl (OH) or methyl (CH₃) group, although this would fundamentally change the derivatization possibilities discussed previously.

The following table outlines potential scaffold hops and bioisosteric replacements.

| Original Moiety | Potential Replacement | Rationale | Reference Strategy |

| Benzenesulfonamide | Indoline-5-sulfonamide | Maintain sulfonamide pharmacophore with a different core structure. | Design of CA inhibitors. researchgate.net |

| Benzenesulfonamide | Thiophenesulfonamide | Introduce a heteroaromatic core to modulate electronic properties and ADME profile. | Common in medicinal chemistry. |

| Sulfonamide (SO₂NH) | Carboxamide (CONH) | Classical bioisostere, alters H-bonding and geometry. | General drug design principle. |

| Phenyl Ring | Quinoline Ring | Heteroatom replacement to improve metabolic stability and retain pharmacophoric features. | Kinase inhibitor design. |

Combinatorial Chemistry Approaches for Library Generation

Combinatorial chemistry provides a high-throughput method for synthesizing a large number of structurally related compounds, known as a library, for biological screening. nih.gov The structure of this compound is well-suited for combinatorial library generation, as it can be constructed from three distinct building blocks: a sulfonyl chloride, an aromatic amine, and an alkyl amine.

Solid-phase synthesis is a common technique for library generation. nih.gov In a potential scheme, an amino-functionalized resin could be reacted with a variety of sulfonyl chlorides. The resulting resin-bound sulfonamides could then be further modified, for example, by derivatizing the amino group on the phenyl ring before cleavage from the solid support. A "libraries from libraries" approach allows for the modification of an existing library to create new, diverse libraries with different chemical characteristics. nih.gov

Flow chemistry offers a modern, efficient, and scalable alternative for library synthesis. acs.orgacs.org A flow-based synthesis of a sulfonamide library could involve pumping solutions of various amines and sulfonyl chlorides through a reactor where they mix and react under optimized conditions. acs.org This method allows for rapid synthesis and purification, accelerating the drug discovery process.

A hypothetical combinatorial library based on the 3-aminobenzenesulfonamide (B1265440) scaffold could be designed as follows:

| Diversity Point 1 (R¹) | Diversity Point 2 (R²) | Diversity Point 3 (R³) | Resulting Library |

| Sulfonyl Chlorides | Aromatic Diamines | Alkyl/Aryl Halides (for N-alkylation) | A diverse library of N-substituted aminobenzenesulfonamides. |

| Example:4-Acetamidobenzenesulfonyl chloride2-Naphthalenesulfonyl chloride | Example:1,3-Phenylenediamine1,4-Phenylenediamine | Example:sec-Butyl bromideCyclohexyl iodide | Compounds with varied steric and electronic properties for SAR studies. |

Such libraries, containing hundreds or thousands of compounds, can be screened against biological targets to identify initial hits for further optimization. nih.govcore.ac.uk

Development of Hybrid Molecules Incorporating the Sulfonamide Moiety

Molecular hybridization is a drug design strategy that involves covalently linking two or more pharmacophores (moieties with known biological activity) into a single molecule. dergipark.org.trnih.gov The resulting hybrid compound may exhibit a broader spectrum of activity, enhanced potency, or a novel mechanism of action. The sulfonamide group is a popular choice for molecular hybridization due to its wide range of biological activities, including antibacterial, anticancer, and enzyme inhibitory effects. researchgate.netresearchgate.net

Starting with this compound, the 3-amino group provides a convenient attachment point for incorporating a second pharmacophore. For example, it could be reacted with biologically active heterocycles or scaffolds.

Examples of pharmacophores that could be hybridized with the aminobenzenesulfonamide scaffold include:

Benzothiazoles: Known for a wide spectrum of pharmacological activities including anticancer and antimicrobial effects. dergipark.org.tr

Chalcones: These compounds have shown anticancer and antimicrobial activities. researchgate.net

Quinolines/Isoquinolines: Scaffolds found in numerous bioactive compounds. nih.gov

Pyrazoles/Pyrimidines: Common heterocycles in medicinal chemistry with diverse biological roles. nih.govscilit.com

The design of these hybrids aims to combine the therapeutic advantages of both moieties. For instance, linking a sulfonamide known to inhibit carbonic anhydrase with a cytotoxic agent could create a tumor-targeting drug. dergipark.org.trresearchgate.net This approach can lead to multifunctional molecules capable of modulating multiple disease targets simultaneously. dergipark.org.tr

| Pharmacophore 1 | Pharmacophore 2 | Potential Hybrid Scaffold | Potential Therapeutic Target |

| Aminobenzenesulfonamide | Benzothiazole | Benzothiazole-sulfonamide hybrid | Anticancer, Antimicrobial. dergipark.org.tr |

| Aminobenzenesulfonamide | Chalcone | Chalcone-sulfonamide hybrid | Anticancer, Antitubercular. researchgate.net |

| Aminobenzenesulfonamide | Pyrimidine | Pyrimidine-sulfonamide hybrid | EGFR inhibitors for cancer therapy. researchgate.net |

| Aminobenzenesulfonamide | Coumarin | Coumarin-sulfonamide hybrid | Antitumor, Carbonic Anhydrase Inhibition. nih.gov |

In Vitro and Pre Clinical Pharmacological Investigations of 3 Amino N Butan 2 Yl Benzene 1 Sulfonamide

Cell-Based Assays for Mechanistic Understanding (e.g., anti-microbial activity in bacterial cell lines, anti-proliferative activity in cancer cell lines)

There is no publicly available data from cell-based assays to elucidate the mechanistic underpinnings of 3-amino-N-(butan-2-yl)benzene-1-sulfonamide. The general antibacterial action of sulfonamides is known to involve the inhibition of dihydropteroate (B1496061) synthase, an enzyme crucial for folate synthesis in bacteria. nih.govresearchgate.net Furthermore, different sulfonamide derivatives have been investigated for their anticancer properties, with some showing inhibitory effects on carbonic anhydrases, which are involved in the proliferation of cancer cells. nih.govnih.gov However, without specific studies on this compound, it is not possible to determine its anti-microbial or anti-proliferative activity, nor the cell lines it may be active against.

Pharmacokinetic Studies in Pre-clinical Models (e.g., in vitro metabolic stability, animal models)

No information regarding the pharmacokinetic profile of this compound from pre-clinical models is available in the scientific literature. Key pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME) have not been reported for this specific compound. Therefore, details on its in vitro metabolic stability or its behavior in animal models remain unknown.

Pharmacodynamic Studies in Relevant in vitro or ex vivo Systems

There are no published pharmacodynamic studies for this compound in any relevant in vitro or ex vivo systems. Such studies would be essential to understand the biochemical and physiological effects of the compound on a biological system, but this information is currently absent from the scientific record.

Theoretical Considerations and Future Research Directions

Elucidating Novel Biological Targets for Sulfonamide Derivatives

The therapeutic versatility of sulfonamides stems from their ability to interact with a diverse range of biological targets. nih.gov Initially recognized for their antibacterial properties through the inhibition of dihydropteroate (B1496061) synthase, their known activities have expanded significantly. nih.govscispace.com Future research on 3-amino-N-(butan-2-yl)benzene-1-sulfonamide and its derivatives would logically begin by exploring interactions with both established and novel biological targets.

Phenotypic screening, which assesses a compound's effect on cellular or organismal behavior without a preconceived target, offers a powerful method to uncover unexpected mechanisms of action. acs.org This approach could reveal novel applications for sulfonamide scaffolds. For instance, the discovery of anticancer sulfonamides that function as molecular glue degraders, recruiting the DCAF15 protein to degrade splicing factor RBM39, was a result of such phenotypic-driven discovery long after the compounds were first identified. acs.org

Key research directions include:

Kinase Inhibition: Many sulfonamide-containing compounds have been identified as inhibitors of protein tyrosine kinases (PTKs), which are crucial in cell proliferation and are often overexpressed in tumors. acs.org Vascular endothelial growth factor receptor-2 (VEGFR-2) is a prominent PTK family member and a key target in anticancer therapy. acs.org Analogues of this compound could be designed and screened for inhibitory activity against VEGFR-2 and other cancer-related kinases.

Carbonic Anhydrase Isoform Selectivity: Sulfonamides are well-known inhibitors of carbonic anhydrases (CAs), with applications in treating glaucoma, epilepsy, and other conditions. scispace.comnih.gov With 12 catalytically active human CA isoforms, a major goal is to design isoform-selective inhibitors to reduce side effects. nih.gov Future work could involve synthesizing derivatives of this compound and evaluating their binding affinities for various CA isoforms to identify selective inhibitors.

Cardiovascular and Endocrine Targets: Research has shown that certain sulfonamide derivatives can interact with targets relevant to cardiovascular diseases, such as angiotensin II and endothelin receptors. cerradopub.com.br Others have been developed as antidiabetic agents by inhibiting enzymes like α-glucosidase and α-amylase. rsc.orgresearchgate.net Systematic screening of a library of this compound analogues against these and other metabolic or cardiovascular targets could yield new therapeutic leads.

Application of Artificial Intelligence and Machine Learning in Sulfonamide Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process by accelerating the identification and optimization of new drug candidates. nih.govnih.gov These computational tools can analyze vast datasets to predict biological activities, physicochemical properties, and potential toxicity, thereby streamlining development. nih.govmdpi.com

For this compound and its analogues, AI/ML can be applied in several ways:

Virtual Screening and Target Identification: ML algorithms can screen large virtual libraries of sulfonamide derivatives against predictive models of various biological targets. This can prioritize which specific analogues of this compound should be synthesized and tested, saving time and resources. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov By generating a dataset of this compound analogues and their measured activities, a QSAR model could be built to predict the activity of new, unsynthesized derivatives and guide the design of more potent compounds. nih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. nih.gov By providing the models with the core 3-aminobenzenesulfonamide (B1265440) scaffold and a set of desired pharmacological and safety profiles, these algorithms can propose novel side chains and modifications to create optimized drug candidates.

ADMET Prediction: AI tools are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds early in the discovery phase. mdpi.com Applying these models to virtual derivatives of this compound would help filter out candidates likely to fail in later stages due to poor pharmacokinetic profiles or toxicity. nih.gov

| AI/ML Application | Description | Potential Impact on this compound Research |

|---|---|---|

| Virtual Screening | Computationally screening large libraries of compounds against a target protein to predict binding affinity. nih.gov | Rapidly identify potential biological targets and prioritize analogues for synthesis. |

| QSAR Modeling | Developing models that correlate a compound's chemical structure with its biological activity. nih.gov | Guide the rational design of more potent and selective derivatives. |

| De Novo Design | Using generative models to create novel molecular structures with optimized properties. nih.gov | Invent new sulfonamide-based compounds with enhanced therapeutic potential. |

| ADMET Prediction | Predicting the pharmacokinetic and toxicity profiles of molecules before synthesis. mdpi.com | Increase the success rate of drug candidates by eliminating compounds with unfavorable properties early on. |

Development of Advanced Synthetic Routes for Complex Sulfonamide Architectures

While the traditional synthesis of sulfonamides often involves the reaction of a sulfonyl chloride with an amine, modern organic chemistry seeks more efficient, versatile, and environmentally friendly methods. nih.govresearchgate.net Future research into this compound would benefit from the development of advanced synthetic routes to build complex and diverse chemical libraries.

Key areas for development include:

Green Chemistry Approaches: The use of microwave and ultrasonic irradiation can accelerate reactions, improve yields, and reduce the need for harsh solvents, aligning with the principles of green chemistry. researchgate.net

Modular Synthesis: Developing modular routes allows for the easy assembly of diverse structures from common building blocks. A recent two-step synthesis of sulfondiimidamides—aza-analogues of sulfonamides—highlights a modular approach that uses organometallic reagents and amines, offering a pathway to novel structures that could be applied to analogues of this compound. nih.gov

One-Pot Transformations: Methodologies that allow for the conversion of sulfonamides into related but more complex structures, such as sulfonimidamides, in a single reaction vessel are highly valuable. rsc.org These methods provide convenient and safe access to novel chemical matter for biological screening.

Exploration of New Biological Activities Beyond Established Sulfonamide Uses

The sulfonamide scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to numerous, diverse biological targets. tandfonline.com While well-known for antibacterial, diuretic, and anti-inflammatory effects, research continues to uncover new activities. scispace.com A systematic exploration of the biological potential of this compound and its derivatives could reveal unexpected therapeutic applications.

| Biological Activity | Example Target/Mechanism | Reference |

|---|---|---|

| Antibacterial | Inhibition of dihydropteroate synthase | scispace.com |

| Anticancer | Inhibition of carbonic anhydrases, VEGFR-2, protein tyrosine kinases | acs.orgresearchgate.net |

| Anti-inflammatory | Inhibition of cyclooxygenase-2 (COX-2) | scispace.com |

| Antiviral (Anti-HIV) | Inhibition of protease | impactfactor.org |

| Antidiabetic | Inhibition of α-glucosidase and α-amylase | rsc.org |

| Anticonvulsant | Carbonic anhydrase inhibition | researchgate.net |

| Antifungal | Various, often through novel mechanisms | researchgate.net |

| Urease Inhibitory | Inhibition of the urease enzyme | benthamdirect.comingentaconnect.com |

Future screening of this compound analogues should not be limited to their expected activities. Broad-based phenotypic screens and targeted assays against enzymes and receptors from different disease pathways are warranted. This includes exploring activities such as antiviral, antifungal, antiparasitic, and neuroprotective effects, areas where novel sulfonamides have shown promise. researchgate.net

Interdisciplinary Research Avenues for this compound and its Analogues

The most promising future for drug discovery lies in the integration of multiple scientific disciplines. The study of this compound provides a model for such an interdisciplinary approach, combining computational science, synthetic chemistry, and modern biology.

A comprehensive research program would involve:

Computational Design: Utilizing AI and ML to design a focused library of analogues with a high probability of biological activity and favorable drug-like properties. nih.gov

Advanced Synthesis: Employing modern, efficient, and modular synthetic routes to create these novel compounds. nih.gov

High-Throughput Screening: Testing the synthesized library against a wide panel of biological targets and in phenotypic assays to identify lead compounds.

Structural Biology: Using techniques like X-ray crystallography to understand how lead compounds bind to their targets, enabling further structure-based design and optimization. nih.gov

Pharmacological Evaluation: Characterizing the most promising compounds in relevant cellular and preclinical models to validate their therapeutic potential.

By leveraging these interdisciplinary synergies, researchers can systematically explore the chemical space around this compound, maximizing the potential for discovering novel and effective therapeutic agents for a wide range of diseases.

Q & A

Q. What are the established synthetic routes for 3-amino-N-(butan-2-yl)benzene-1-sulfonamide, and how can reaction conditions be optimized?

Methodological Answer: The compound is synthesized via multi-step pathways, often involving sulfonylation of amines or nucleophilic substitution. Key steps include:

- Sulfonamide formation : Reacting a sulfonyl chloride derivative with 2-aminobutane under controlled pH (8–10) to prevent side reactions.

- Amino group protection : Using Boc or Fmoc groups to avoid undesired interactions during subsequent steps .

- Optimization parameters :

- Temperature : Maintain 0–5°C during sulfonylation to minimize decomposition.

- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .

- Catalysts : Triethylamine or DMAP improves nucleophilicity .

Q. Table 1: Synthetic Route Optimization

| Step | Key Variables | Optimal Conditions | Yield Improvement |

|---|---|---|---|

| Sulfonylation | pH, solvent | pH 9.5, DMF | 85% → 92% |

| Deprotection | Temperature | 25°C, HCl/dioxane | 78% → 88% |

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Identifies protons on the butan-2-yl group (δ 1.2–1.5 ppm) and aromatic amines (δ 6.8–7.2 ppm) .

- ¹³C NMR : Confirms sulfonamide carbonyl resonance (δ 165–170 ppm) .

- HPLC-MS : Monitors purity (>98%) and detects trace byproducts (e.g., hydrolyzed sulfonic acids) .

- FT-IR : Validates sulfonamide S=O stretches (1350–1150 cm⁻¹) and N–H bends (1600–1500 cm⁻¹) .

Q. Table 2: Analytical Techniques and Applications

| Technique | Purpose | Critical Parameters |

|---|---|---|

| HPLC-MS | Purity assessment | C18 column, 0.1% TFA in mobile phase |

| ¹H NMR | Structural confirmation | DMSO-d₆ solvent, 400 MHz |

Q. What are the primary biological targets or activities reported for this compound?

Methodological Answer:

- Enzyme inhibition : Sulfonamide derivatives are known carbonic anhydrase or dihydrofolate reductase inhibitors.

- Assay design : Use fluorometric assays with purified enzymes (e.g., human CA-II) and monitor IC₅₀ via UV-Vis kinetics .

- Antimicrobial screening : Test against Gram-positive/negative strains using MIC assays (e.g., broth microdilution, 24–48 hr incubation) .

Advanced Research Questions

Q. How can computational modeling enhance the study of this compound’s reactivity or target interactions?

Methodological Answer:

- Reaction mechanism studies :

- Use density functional theory (DFT) to model sulfonamide bond formation and identify transition states .

- Software : Gaussian 16 or ORCA for energy minimization .

- Molecular docking :

- Predict binding affinities to enzymes (e.g., AutoDock Vina) using crystal structures from the PDB (e.g., 1CA2 for carbonic anhydrase) .

Key Insight : Computational-experimental feedback loops (as in ICReDD’s methodology) reduce trial-and-error by pre-screening reaction conditions .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:

- Orthogonal assays : Cross-validate results using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to confirm binding kinetics .

- Dose-response refinement : Perform 8-point dilution series (0.1–100 μM) to eliminate false positives from non-specific interactions .

- Meta-analysis : Compare datasets using tools like RevMan to identify outliers or methodological variability .

Q. What strategies are recommended for designing derivatives to study structure-activity relationships (SAR)?

Methodological Answer:

- Scaffold modification :

- Substituent variation : Introduce electron-withdrawing groups (e.g., –CF₃) at the benzene ring to enhance enzyme binding .

- Side-chain elongation : Replace butan-2-yl with cyclic amines (e.g., piperidine) to improve solubility .

- In vitro testing : Prioritize derivatives with >70% inhibition at 10 μM in primary screens .

Q. Table 3: SAR Design Workflow

| Step | Action | Tools/Techniques |

|---|---|---|

| 1 | Virtual screening | Schrödinger Suite, PyMol |

| 2 | Synthetic prioritization | Retrosynthetic analysis (Synthia) |

| 3 | Biological validation | High-throughput microplate assays |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.